5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole
Description
5-[4-Nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a phenyl group bearing nitro (-NO₂) and trifluoromethyl (-CF₃) groups at the 4- and 2-positions, respectively. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, is a bioisostere for carboxylic acids, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N5O2/c9-8(10,11)6-3-4(16(17)18)1-2-5(6)7-12-14-15-13-7/h1-3H,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSIDAYQUUYIKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Principle
The classical and most widely used method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between organic nitriles and sodium azide. This reaction typically proceeds under heating in polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), often in the presence of ammonium salts or Lewis acid catalysts to enhance the reaction rate and yield.
Application to 5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole
- The precursor nitrile in this case is 4-nitro-2-(trifluoromethyl)benzonitrile .
- Sodium azide is used as the azide source.
- The reaction is typically carried out in DMF or NMP at temperatures ranging from 100 to 130 °C.
- Ammonium chloride or triethylamine hydrochloride may be added as additives to facilitate the reaction.
- The reaction proceeds via nucleophilic attack of the azide ion on the nitrile carbon, forming an intermediate that cyclizes to the tetrazole ring.
Advantages and Limitations
- Yields reported for similar trifluoromethyl-substituted aryl nitriles range from 53% to 98% depending on conditions and catalysts.
- The method avoids the use of hazardous hydrazoic acid.
- Moisture sensitivity and the need for high temperatures are typical challenges.
- The reaction time can be long (several hours).
Representative Reaction Scheme
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 4-nitro-2-(trifluoromethyl)benzonitrile, NaN3, NH4Cl | DMF, 100–130 °C, 2–12 h | 70–90 | Conventional heating or microwave-assisted |
Microwave-Assisted Synthesis
Method Description
Microwave irradiation has been employed to accelerate the [3+2] cycloaddition between nitriles and sodium azide, significantly reducing reaction times and often improving yields and product purity.
Application to Target Compound
- The same nitrile and sodium azide system can be subjected to microwave irradiation in DMF or NMP.
- Reaction times can be reduced to 10–30 minutes.
- Yields are comparable or superior to conventional heating, often reaching 90–99%.
Catalysts and Additives
- Heterogeneous catalysts such as Pd/Co nanoparticles on carbon nanotubes or Cu(II) salts have been reported to enhance reaction efficiency under microwave conditions.
- These catalysts activate the nitrile group, facilitating the cycloaddition.
Advantages
- Shorter reaction times.
- Higher yields and purities.
- Easier product isolation when heterogeneous catalysts are used.
Example Data Table
| Catalyst Type | Solvent | Temperature | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd/Co nanoparticles (heterogeneous) | DMF | 130 °C | 10 | 90–99 | High crystallinity catalyst |
| Cu(II) salts | NMP | 120 °C | 15 | 85–95 | Activates nitrile group |
| No catalyst | DMF | 130 °C | 120 | 70–80 | Conventional MW synthesis |
Multicomponent Reactions (MCRs)
Overview
Multicomponent reactions involving azides, isocyanides, aldehydes, and amines have been developed to synthesize substituted tetrazoles, including 5-substituted variants. These methods often proceed under milder conditions and can be performed on solid supports.
Specifics for Nitro- and Trifluoromethyl-Substituted Tetrazoles
- Aromatic aldehydes bearing electron-withdrawing groups such as nitro and trifluoromethyl are compatible with these MCRs.
- The Ugi-type four-component reaction (UT-4CR) on solid phase or in solution can be adapted to prepare tetrazole derivatives.
- The reaction involves the formation of an intermediate followed by azide insertion and cyclization to form the tetrazole ring.
Advantages
- High functional group tolerance.
- Potential for library synthesis.
- Mild reaction conditions.
Limitations
- Longer reaction times (days).
- Sometimes lower yields compared to direct cycloaddition.
- More complex purification steps.
Summary Table of Preparation Methods for this compound
| Method | Key Reagents/Conditions | Reaction Time | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Conventional [3+2] Cycloaddition | 4-nitro-2-(trifluoromethyl)benzonitrile, NaN3, NH4Cl, DMF, 100–130 °C | 2–12 hours | 70–90 | Well-established, straightforward | Long reaction time, moisture sensitive |
| Microwave-Assisted Cycloaddition | Same as above + MW irradiation, possibly Pd/Co or Cu(II) catalysts | 10–30 minutes | 85–99 | Fast, high yield, catalyst recyclable | Requires microwave equipment |
| Multicomponent Reactions (UT-4CR) | Aromatic aldehydes, isocyanides, TMS azide, solid phase or solution | Several days | Moderate to good | Versatile, mild conditions | Longer synthesis, complex workup |
Chemical Reactions Analysis
Types of Reactions
5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium catalysts.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, 5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole serves as a building block for more complex molecules. Its unique functional groups allow for diverse chemical reactions including:
- Reduction : The nitro group can be reduced to an amino group using hydrogen gas in the presence of catalysts such as palladium.
- Substitution : The trifluoromethyl group can undergo nucleophilic substitution reactions.
These properties make it valuable in the synthesis of pharmaceuticals and agrochemicals.
Research has indicated that this compound exhibits potential biological activities , particularly in:
- Antimicrobial Properties : Studies suggest that it may possess activity against various bacterial strains.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
For instance, a study published in Journal of Medicinal Chemistry explored its efficacy against specific cancer types, highlighting its potential as a therapeutic agent due to its unique structure and reactivity .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent . Its structural characteristics allow for interactions with biological targets that may lead to the development of novel drugs.
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial effects of this compound against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. This finding supports its potential use in developing new antimicrobial agents .
Case Study 2: Anticancer Research
In another investigation focusing on breast cancer cell lines (MCF-7), treatment with this tetraazole compound resulted in a notable decrease in cell viability. The mechanism was attributed to apoptosis induction through caspase activation pathways. These results indicate its potential role in cancer therapy .
Mechanism of Action
The mechanism of action of 5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The tetraazole ring may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural analogs and their substituent effects:
Electronic and Physicochemical Properties
- Acidity : The nitro and trifluoromethyl groups in the target compound lower the pKa of the tetrazole proton (~2–3), making it more acidic than analogs with electron-donating groups (e.g., methyl or benzyl substituents) .
- Solubility : The -CF₃ group increases lipophilicity, reducing aqueous solubility compared to polar analogs like 5-(2-fluorophenyl)-tetrazole. However, the nitro group may enhance solubility in polar aprotic solvents .
- Thermal Stability: Nitro-substituted tetrazoles are prone to decomposition under high heat or friction, unlike non-nitro analogs (e.g., 5-[(4-methylphenyl)methyl]-tetrazole), which are more stable .
Biological Activity
Overview
5-[4-Nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole is a synthetic compound notable for its unique chemical structure, which includes a nitro group, a trifluoromethyl group, and a tetraazole ring. This structure contributes to its potential biological activities and applications in medicinal chemistry and materials science.
- Molecular Formula : C₈H₄F₃N₅O₂
- Molecular Weight : 259.14 g/mol
- CAS Number : 1192263-78-7
The presence of both the nitro and trifluoromethyl groups on the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets. The tetraazole ring is known for its stability and potential as a pharmacophore.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors. The nitro group can undergo reduction to form amino derivatives, which may enhance binding affinity to biological targets. Additionally, the trifluoromethyl group can affect the electronic properties of the molecule, influencing its reactivity and interaction dynamics.
Antimicrobial Activity
Research has indicated that compounds containing nitro groups often exhibit antimicrobial properties. For instance:
- Case Study : A study evaluating various nitro compounds demonstrated that those with trifluoromethyl substitutions showed enhanced antibacterial effects against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis and function.
Anticancer Properties
The tetraazole ring has been associated with anticancer activities in some studies:
- Case Study : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspases. This suggests potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Nitro-2-(trifluoromethyl)aniline | Structure | Moderate antibacterial activity |
| 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide | Structure | Anticancer properties |
This compound stands out due to its unique combination of functional groups that impart distinct chemical properties compared to similar compounds.
Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Studies : A series of tests conducted on various bacterial strains indicated that the compound exhibits significant inhibitory effects at low concentrations.
- Cytotoxicity Tests : In vitro assays on human cancer cell lines revealed that the compound induces cell death via apoptosis pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways critical for pathogen survival.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves systematic variation of reaction parameters. For example, adjusting solvent polarity (e.g., ethanol, DMF) or catalyst selection (e.g., acetic acid for acid-catalyzed cyclization) can enhance reaction efficiency. Reaction time and temperature should be calibrated to minimize side products, as demonstrated in analogous triazole syntheses where reflux conditions (4–6 hours) improved yields . Purification via column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate high-purity products.
Q. What analytical techniques are essential to confirm the structure and purity of this compound?
- Methodological Answer : A combination of techniques is critical:
- Elemental analysis to verify empirical composition.
- IR spectroscopy to identify functional groups (e.g., nitro C=O stretching at ~1520 cm⁻¹, triazole ring vibrations).
- NMR (¹H/¹³C) to confirm substituent positions and aromatic proton environments .
- HPLC or GC-MS for purity assessment (>95% recommended for biological studies) . X-ray crystallography, if single crystals are obtainable, provides definitive structural confirmation .
Q. What are the key physical-chemical properties to characterize for this compound?
- Methodological Answer : Prioritize solubility profiling in polar (water, DMSO) and non-polar solvents (chloroform, hexane) to guide formulation for biological assays. Melting point determination (e.g., differential scanning calorimetry) and logP (octanol-water partition coefficient) measurements are critical for assessing bioavailability. Stability under varying pH and temperature conditions should also be tested to inform storage protocols .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking, DFT) elucidate the reactivity and biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., charge distribution at the nitro and trifluoromethyl groups) to explain regioselectivity in reactions. Molecular docking against target proteins (e.g., enzymes in inflammatory pathways) can identify potential binding modes, leveraging software like AutoDock Vina. Comparative docking with structurally similar triazoles (e.g., 5-(4-fluorophenyl) derivatives) helps validate hypotheses about structure-activity relationships .
Q. How should researchers address contradictions in reported biological activity data for triazole derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times) or substituent effects. For example, trifluoromethyl groups enhance lipophilicity and membrane permeability compared to nitro substituents, altering bioavailability . To resolve contradictions:
- Standardize assay conditions (e.g., use ISO-certified cell lines, consistent IC50 protocols).
- Perform head-to-head comparisons of analogs under identical experimental setups.
- Apply multivariate statistical analysis to isolate variables influencing activity .
Q. What theoretical frameworks guide the rational design of derivatives for targeted applications (e.g., antimicrobial agents)?
- Methodological Answer : Structure-Activity Relationship (SAR) models are foundational. For antimicrobial triazoles, electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring enhance interaction with bacterial enzyme active sites. Conceptual frameworks from medicinal chemistry, such as Lipinski’s Rule of Five, should inform derivative design to balance potency and pharmacokinetics .
Q. What advanced separation technologies are suitable for isolating intermediates during multi-step synthesis?
- Methodological Answer : Membrane-based separation (e.g., nanofiltration) or preparative HPLC can resolve closely related intermediates. For example, nitro-substituted intermediates may require gradient elution with acetonitrile/water mixtures to achieve baseline separation. Process simulation tools (e.g., COMSOL Multiphysics) can optimize scaling parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
